6-Chloro-2-nitropyridin-3-amine
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Overview
Description
6-Chloro-2-nitropyridin-3-amine is a chemical compound with the molecular formula C5H4ClN3O2 . It is a pale-yellow to yellow-brown solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
. The compound has a molecular weight of 173.56 . Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform .Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is known that nitropyridines, a class of compounds to which 6-Chloro-2-nitropyridin-3-amine belongs, can undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-nitropyridin-3-amine plays a significant role in biochemical reactions. It has been shown to have anti-viral potency . The compound interacts with various enzymes and proteins, particularly those involved in viral replication. The nature of these interactions is largely due to the compound’s ability to bind to the viral envelope and inhibit fusion of the viral membrane with host cells .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by preventing the release of viral contents into the cytoplasm . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the viral envelope, inhibiting the fusion of the viral membrane with host cells . This prevents the release of viral contents into the cytoplasm, thereby inhibiting viral replication.
Properties
IUPAC Name |
6-chloro-2-nitropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDAEWMTXOUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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